molecular formula C11H15NO2S B13960685 N-phenylcyclopentanesulfonamide CAS No. 859318-36-8

N-phenylcyclopentanesulfonamide

Katalognummer: B13960685
CAS-Nummer: 859318-36-8
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: UFKSSDBKMPXHEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenylcyclopentanesulfonamide: is an organic compound characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcyclopentanesulfonamide typically involves the reaction of cyclopentanesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Cyclopentanesulfonyl chloride+AnilineThis compound+HCl\text{Cyclopentanesulfonyl chloride} + \text{Aniline} \rightarrow \text{this compound} + \text{HCl} Cyclopentanesulfonyl chloride+Aniline→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-phenylcyclopentanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Cyclopentanesulfonic acid derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-phenylcyclopentanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of N-phenylcyclopentanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the specific derivative used.

Vergleich Mit ähnlichen Verbindungen

  • N-phenylbenzenesulfonamide
  • N-phenylmethanesulfonamide
  • N-phenylbutanesulfonamide

Comparison: N-phenylcyclopentanesulfonamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

859318-36-8

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

N-phenylcyclopentanesulfonamide

InChI

InChI=1S/C11H15NO2S/c13-15(14,11-8-4-5-9-11)12-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI-Schlüssel

UFKSSDBKMPXHEH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)S(=O)(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.